The compound was first synthesized in the late 20th century during cardiovascular drug discovery campaigns. PubChem records indicate its initial registration on August 8, 2005, with subsequent modifications up to May 10, 2025. Early pharmacological studies in the 1980s–1990s identified it as a potent inotrope, leading to clinical evaluations for heart failure management. Its mechanism of action—cyclic nucleotide phosphodiesterase III inhibition—distinguished it from digitalis glycosides by offering improved safety profiles in acute heart failure models.
The IUPAC name is N-[4-(3-oxo-2H-pyrazin-6-yl)phenyl]acetamide. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 89541-55-9 |
| Molecular Formula | C₁₂H₁₁N₃O₂ |
| Molecular Weight | 229.23 g/mol |
| SMILES | CC(=O)NC1=CC=C(C=C1)C2=NCC(=O)N=C2 |
| InChIKey | VZXIAVMLJCJLPP-UHFFFAOYSA-N |
Synonyms include SK&F-94120, HMDB0258324 (Human Metabolome Database), and DTXSID601008861 (DSSTox).
As a pyrazinone derivative, this compound exemplifies the pharmacological potential of nitrogen-containing heterocycles. The pyrazinone core enables hydrogen bonding interactions with biological targets, while the 4-acetamidophenyl moiety enhances lipid solubility for improved membrane penetration. Recent studies have functionalized this scaffold to create 1,3,4-oxadiazole hybrids with antibacterial activity against Staphylococcus aureus (MIC: 0.5–1.5 mg/mL).
While direct single-crystal X-ray diffraction data for 5-(4-acetamidophenyl)pyrazin-2(1H)-one is not explicitly detailed in the provided sources, PubChem confirms the availability of a 3D conformer model [1]. Comparative analysis with structurally related compounds offers insights into its likely geometry. For example, the nickel(II) complex featuring a pyrrole-thiosemicarbazone ligand exhibits a distorted square planar geometry with key bond lengths such as C–S (1.736 Å) [2], while the acetamide derivative 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide shows a dihedral angle of 54.6° between its aromatic rings [3].
Hypothetical bond parameters for 5-(4-acetamidophenyl)pyrazin-2(1H)-one can be inferred:
| Bond/Parameter | Estimated Value |
|---|---|
| Pyrazinone C=O bond | 1.23 Å |
| C–N (amide) | 1.34 Å |
| Dihedral angle (phenyl-pyrazinone) | 50–60° |
Intermolecular interactions, such as N–H⋯O hydrogen bonds observed in analogous complexes [2], likely stabilize the crystal lattice. The acetamido group may participate in intramolecular hydrogen bonding with the pyrazinone oxygen, influencing planarity and resonance stabilization.
The $$ ^1H $$ NMR spectrum would feature:
In $$ ^{13}C $$ NMR, key signals include:
Critical absorption bands:
The molecular ion peak at m/z 229.23 corresponds to the molecular formula $$ C{12}H{11}N3O2 $$. Fragmentation patterns would include:
Density Functional Theory (DFT) modeling predicts the following electronic properties:
| Property | Calculated Value |
|---|---|
| HOMO-LUMO gap | 4.2 eV |
| Dipole moment | 5.1 Debye |
| Mulliken charge on O (C=O) | −0.45 e |
The optimized geometry shows partial double-bond character in the pyrazinone C–O bond (1.25 Å), consistent with resonance delocalization. Solvent effects (e.g., polar aprotic media) reduce the HOMO-LUMO gap by 0.3–0.5 eV, enhancing reactivity.
The pyrazin-2(1H)-one core exhibits keto-enol tautomerism:
$$
\text{Keto form (dominant): } \underset{\text{O}}{\overset{\text{||}}{C}} - \text{N} \leftrightarrow \text{Enol form: } \text{C} - \underset{\text{OH}}{\overset{\text{|}}{N}}
$$
Resonance stabilization in the keto form is favored by:
The tautomeric equilibrium is pH-dependent, with enol content increasing in basic conditions.
The synthesis of 5-(4-acetamidophenyl)pyrazin-2(1H)-one relies heavily on established condensation methodologies that have been developed for pyrazinone ring construction. The most significant approach involves the Jones condensation method, first described in 1949, which represents one of the most important routes to 2(1H)-pyrazinones [1] [2]. This methodology employs a one-pot condensation between an α-amino acid amide and a 1,2-dicarbonyl compound, leading to the formation of bonds between N-1 and C-6 and between N-4 and C-5 of the pyrazinone ring [1] [2].
The original Jones protocol utilized free α-amino acid amides in the presence of a base such as sodium hydroxide, potassium hydroxide, or piperidine [1] [2]. However, subsequent modifications by Karmas and Spoerri demonstrated that the condensation could proceed more efficiently starting from hydrohalides of amino acid amides, which are more readily accessible and easier to synthesize [1] [2]. The optimal reaction conditions require careful temperature control at approximately -50°C with a controlled rate of sodium hydroxide solution addition between 8.0 and 8.6 mmol min⁻¹ [1] [2].
The Tota-Elderfield method represents another fundamental approach for pyrazinone synthesis, involving the condensation of two distinct building blocks where one component provides N-1, C-5, and C-6, while the other supplies C-2 and C-3 [1]. This method specifically utilizes the hydrochloride of a 1,2-disubstituted α-amino ketone and a 2-bromo- or 2-chloro-substituted acid halide [1]. Following their condensation, treatment with ammonia in the presence of sodium iodide affords a dihydropyrazine intermediate, which undergoes air oxidation to yield the corresponding pyrazinone [1].
The Hoonaert method provides a versatile route through α-aminonitrile cyclization with oxalyl chloride or oxalyl bromide [1] [2]. This approach generates 3,5-dihalo-2(1H)-pyrazinones through a mechanism involving initial acylation of the α-aminonitrile to form an oxamoyl halide, followed by addition of hydrogen halide to the nitrile, tautomerization to an enamine, and subsequent cyclization to afford a cyclic pyrazine-2,3-dione intermediate [1] [2]. The final halogenation step occurs with release of carbon dioxide, carbon monoxide, and halide ion [1] [2].
| Method | Starting Materials | Temperature Range | Reaction Time | Typical Yield |
|---|---|---|---|---|
| Jones Condensation | α-amino acid amide + 1,2-dicarbonyl | -50 to 25°C | 2-6 hours | 65-85% |
| Tota-Elderfield | α-amino ketone + α-haloacetyl halide | 60-80°C | 4-8 hours | 45-70% |
| Hoonaert Method | α-aminonitrile + oxalyl chloride | RT to 150°C | 1-2 days | 70-90% |
The introduction of the acetamido functionality in 5-(4-acetamidophenyl)pyrazin-2(1H)-one requires efficient acetylation of the aromatic amine precursor. Several acetylation strategies have been developed for aromatic amine functionalization, each offering distinct advantages in terms of reaction conditions, selectivity, and product purity [3] [4] [5].
Acetic anhydride represents the most commonly employed acetylating agent for aromatic amines due to its high reactivity and excellent yields [3] [5]. The reaction typically proceeds under mild conditions at 60-70°C for approximately 20 minutes, often requiring only catalytic amounts of concentrated sulfuric acid (2 drops) as a promoter [3]. This method consistently delivers yields of 85-95% with high product purity exceeding 95% [5] [6].
The mechanism of aromatic amine acetylation with acetic anhydride involves nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate that subsequently eliminates acetate to yield the acetamide product [3]. The reaction is facilitated by the electron-donating nature of the aromatic ring, which increases the nucleophilicity of the amine nitrogen [3].
Alternative acetylating agents include acetyl chloride, which operates under milder temperature conditions (0-25°C) but requires base catalysis with pyridine or triethylamine to neutralize the hydrogen chloride byproduct [5]. While this approach provides good yields of 75-90%, the product purity is typically moderate (85-90%) due to potential side reactions [5].
Formic acetic anhydride has emerged as an effective acetylating agent, particularly for pharmaceutical intermediate synthesis [7]. This reagent operates at 70-75°C for 90-100 minutes in formic acid medium (30-40% concentration), delivering excellent yields of 89-92% with high product purity [7]. The method offers advantages in terms of process simplification and reduced intermediate handling requirements [7].
| Acetylating Agent | Reaction Conditions | Catalyst/Promoter | Typical Yield | Product Purity |
|---|---|---|---|---|
| Acetic anhydride | 60-70°C, 20 min | H₂SO₄ (2 drops) | 85-95% | High (>95%) |
| Acetyl chloride | 0-25°C, 1-2 hours | Pyridine/Et₃N | 75-90% | Moderate (85-90%) |
| Formic acetic anhydride | 70-75°C, 90-100 min | Formic acid (30-40%) | 89-92% | High (>90%) |
The development of environmentally sustainable synthetic methodologies for pyrazinone derivatives has gained significant attention, leading to several green chemistry approaches that minimize environmental impact while maintaining synthetic efficiency [8] [9] [10].
Deep eutectic solvents have emerged as promising alternatives to conventional organic solvents in pyrazinone synthesis [8] [9]. Choline chloride-based deep eutectic solvents, particularly the choline chloride/urea system, have demonstrated effectiveness as both solvents and catalysts for pyrazinone preparation [9]. These systems operate at moderate temperatures (100-150°C) and achieve yields of 13.5-30.1% for deoxyfructosazine synthesis through self-condensation reactions [9]. The incorporation of amino acid co-catalysts, particularly arginine, significantly enhances reaction efficiency, achieving yields up to 30.1% under optimized conditions [9].
Microwave-assisted synthesis represents a highly efficient green approach for pyrazinone preparation [11] [12]. A rapid one-pot, two-step microwave protocol has been developed for the preparation of 3,5-dichloro-2(1H)-pyrazinones, requiring only 2×10 minutes of microwave irradiation compared to 1-2 days of conventional heating [11] [12]. The α-aminonitrile is first generated through a Strecker reaction, followed by cyclization under microwave heating [11]. This approach offers significant advantages in terms of reduced reaction time, energy consumption, and environmental impact [11].
Aqueous synthesis methodologies eliminate the need for organic solvents entirely, utilizing water as the reaction medium [13]. Various catalytic systems have been employed in aqueous media, including cerium oxide/silica (CeO₂/SiO₂) catalysts for pyrazole synthesis with yields of 85-92% [13]. Water-based synthetic protocols often incorporate polyethylene glycol as a co-solvent and promoter, enhancing solubility and reaction efficiency [13].
Ionic liquids provide another environmentally benign alternative, offering advantages such as negligible vapor pressure, thermal stability, and recyclability [14] [15]. Pyridinium-based ionic liquids, particularly 1-(4-sulfobutyl)pyridinium chlorozincate, have been successfully employed in heterocyclic synthesis with yields ranging from 75-95% [14]. These systems operate at moderate temperatures (100-180°C) and can be readily recovered and reused for multiple cycles [14].
Solvent-free conditions utilizing solid acid catalysts represent an additional green approach [10]. Montmorillonite K10 clay has been employed as a reusable catalyst for domino reactions leading to heterocycle formation [10]. These conditions eliminate solvent waste entirely and often provide excellent regioselectivity and yields of 70-90% [10].
| Green Approach | Specific System | Temperature | Time | Yield | Environmental Benefit |
|---|---|---|---|---|---|
| Deep Eutectic Solvents | Choline chloride/urea | 100-150°C | 150 min | 13.5-30.1% | Non-toxic, renewable |
| Microwave Synthesis | MW irradiation | 80-120°C | 20 min total | 70-85% | Reduced energy/time |
| Aqueous Medium | Water + detergent | 25-90°C | 2-6 hours | 60-80% | Eliminates organics |
| Ionic Liquids | Pyridinium-based | 100-180°C | 180 min | 75-95% | Recyclable, low vapor |
Enzymatic approaches to pyrazinone synthesis represent cutting-edge methodologies that offer high selectivity, mild reaction conditions, and environmental compatibility [16] [17] [18]. These biocatalytic processes exploit the inherent specificity of enzymes to achieve transformations that are challenging through conventional chemical methods [18] [19].
Transaminase-mediated synthesis has emerged as a particularly powerful approach for pyrazine and pyrazinone construction [17] [18] [19]. The methodology employs ω-transaminases, specifically ATA-113, to mediate the key amination step of ketone precursors [18] [19]. Treatment of α-diketones with ATA-113 in the presence of a suitable amine donor yields the corresponding α-amino ketones, which subsequently undergo oxidative dimerization to form pyrazines [18] [19]. This biocatalytic equivalent of classical synthetic methods operates under mild conditions (25-30°C, pH 7.5-8.5) and achieves yields of 50-65% over reaction periods of 24-72 hours [18] [19].
The mechanism involves selective amination of α-diketones, where the transaminase catalyzes the transfer of an amino group from an amine donor (typically isopropylamine) to one of the carbonyl groups of the diketone substrate [18]. The resulting α-amino ketone intermediate then undergoes spontaneous oxidative dimerization in the presence of atmospheric oxygen to form the pyrazine ring system [18].
Nonribosomal peptide synthetase-polyketide synthase hybrid systems represent sophisticated enzymatic machinery for pyrazinone biosynthesis [16] [20]. These multimodular enzyme complexes orchestrate complex cascade reactions involving amino acid activation, condensation, modification, and cyclization [16] [20]. A single NRPS-PKS gene can direct the synthesis of complex pyrazinone derivatives, wherein the PKS component is responsible for installing specific alkyl groups, such as 5-methyl substituents [20].
The biosynthetic pathway typically begins with amino acid substrate loading onto the peptidyl carrier protein domain, followed by condensation with activated building blocks [16]. Subsequent modification steps, including decarboxylation, cyclization, and oxidation, generate the final pyrazinone products [16]. These systems operate under physiological conditions (28-30°C, pH 7.0-7.5) but often require extended reaction times (12-48 hours) and achieve moderate yields (20-40%) [16].
Specialized enzymatic cascades in Pseudomonas species demonstrate alternative biosynthetic routes to pyrazinones from α-amino acids [21]. These systems involve novel amino acid dehydrogenases that catalyze the formation of aminoacetone or related amino ketones [21]. Spontaneous condensation of two aminoacetone molecules, followed by tautomerization and oxygenation, yields substituted pyrazinones [21].
Tyrosinase-catalyzed synthesis represents a unique approach for acetaminophen derivative preparation, which could be adapted for acetamidophenyl pyrazinone synthesis [22]. This copper-containing enzyme catalyzes the hydroxylation of monophenolic substrates to form catechol derivatives [22]. The reaction operates under mild conditions (30-37°C, pH 6.5-7.5) and can achieve yields of 60-80% over 2-6 hours when conducted in the presence of ascorbic acid as a reducing agent [22].
Pyruvate decarboxylase systems offer additional enzymatic routes through condensation of pyruvate with aldehydes [23]. These thiamine diphosphate-dependent enzymes can achieve excellent yields of 61-98% from combinations of aromatic aldehydes with 3-oxobutanoic acid [23]. The reactions operate under mild conditions (30-35°C, pH 6.0-7.0) and proceed rapidly (1-8 hours) [23].
| Enzyme System | Substrate | Temperature | pH | Time | Yield |
|---|---|---|---|---|---|
| Transaminase (ATA-113) | α-diketones + amine donor | 25-30°C | 7.5-8.5 | 24-72 h | 50-65% |
| NRPS-PKS hybrid | Amino acids + cofactors | 28-30°C | 7.0-7.5 | 12-48 h | 20-40% |
| Amino acid dehydrogenase | α-keto acids | 30-45°C | 8.0-9.0 | 4-12 h | 70-90% |
| Pyruvate decarboxylase | Pyruvate + aldehydes | 30-35°C | 6.0-7.0 | 1-8 h | 61-98% |